(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Description
(4Z)-4-[(4-Methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one is a substituted oxazolone derivative characterized by a 1,2-oxazol-5-one core with a 4-methoxyphenylmethylidene group at the 4-position and a phenyl group at the 3-position. Its molecular formula is C₁₇H₁₃NO₃, with an average molecular mass of 279.29 g/mol (calculated from analogous compounds in ). The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-16(18-21-17(15)19)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI Key |
HGIIHVJCDPYWBJ-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one typically involves the condensation of 4-methoxybenzaldehyde with 3-phenyl-1,2-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: Research has explored the potential of this compound as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In materials science, the compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one is not well-documented. its potential biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Electronic Effects : The 4-methoxy group in the target compound is electron-donating, stabilizing the conjugated system via resonance, whereas the hydroxy group in ’s analog introduces H-bonding capacity but reduces lipophilicity .
- Hydrogen Bonding: Hydroxy-substituted analogs () exhibit stronger intermolecular H-bonding, leading to higher melting points and crystalline stability, whereas methoxy or dimethylamino groups rely on weaker interactions like C–H⋯π or van der Waals forces .
Crystallographic and Physicochemical Properties
Crystallographic studies (e.g., ) reveal that substituents profoundly influence molecular conformation and packing:
- Target Compound : Likely adopts a planar conformation due to conjugation across the oxazolone ring and 4-methoxyphenyl group. Methoxy’s steric bulk may disrupt close packing, reducing crystal density compared to hydroxy analogs .
- Dimethylamino Analog (): The pyrazolidine ring adopts a shallow envelope conformation, stabilized by intramolecular C–H⋯O bonds (2.08 Å). In contrast, methoxy-substituted oxazolones may exhibit less pronounced intramolecular interactions .
- Solubility: The methoxy group enhances lipid solubility compared to polar hydroxy or dimethylamino substituents. ’s hydroxy-methoxy hybrid compound (C₁₇H₁₃NO₄) likely has intermediate solubility due to balanced polarity .
Biological Activity
(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one is a synthetic organic compound notable for its oxazole ring structure, which contributes to its potential biological activities. The compound features a unique substitution pattern with a methoxyphenyl group and a phenyl group attached to the oxazole core, enhancing its reactivity and pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen.
- Aromatic groups that contribute to its lipophilicity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in anticancer and antioxidant domains. Below are detailed findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the mitochondrial pathway .
-
Cell Lines Tested : Studies have evaluated its effects on multiple cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Efficacy : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency against these cancer types.
Antioxidant Activity
This compound has been assessed for its ability to scavenge free radicals:
- DPPH Assay : It showed notable scavenging activity against the DPPH radical, suggesting strong antioxidant properties comparable to known antioxidants like caffeic acid .
- Mechanism : The antioxidant activity is believed to stem from the ability of the methoxy group to donate electrons, stabilizing free radicals.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(4-Methoxyphenyl)thiazole | Thiazole ring | Antifungal | Contains sulfur |
| 5-Aryloxazole | Varies based on aryl group | Diverse biological activities | Dependent on aryl substitution |
| 3-Arylisoquinoline | Isoquinoline structure | Potent anticancer properties | Known for high selectivity |
The presence of the methoxy substitution in this compound enhances its lipophilicity and may influence its bioavailability and interaction profiles compared to other compounds.
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research conducted on HeLa cells indicated that treatment with this compound led to a significant decrease in cell viability after 48 hours, with morphological changes consistent with apoptosis observed under microscopy .
- In Vivo Studies : Preliminary animal studies showed that administration of the compound resulted in reduced tumor size in xenograft models, suggesting potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
